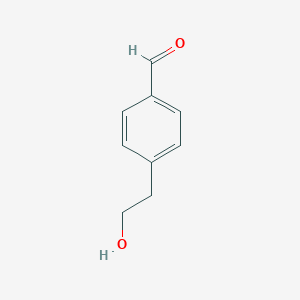

4-(2-Hydroxyethyl)benzaldehyde

描述

Significance of 4-(2-Hydroxyethyl)benzaldehyde in Contemporary Chemical Research

This compound, a benzaldehyde (B42025) derivative with the chemical formula C₉H₁₀O₂, holds a significant position in modern chemical research due to its versatile structure. chemicalbook.com The molecule incorporates a reactive aldehyde group and a hydrophilic hydroxyethyl (B10761427) group, making it a valuable intermediate in a variety of organic syntheses. Its utility is particularly notable in medicinal chemistry, where it serves as a crucial building block for creating new bioactive molecules.

Research has demonstrated that derivatives of this compound exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. A key area of investigation involves the synthesis of compounds that act as inhibitors of lipoxygenase, an enzyme implicated in inflammatory conditions and the progression of some cancers. Studies have revealed that certain derivatives show potent inhibition of 12-lipoxygenase, indicating their therapeutic potential for skin diseases and cancer. Furthermore, this compound is utilized in the synthesis of sulfonamide-based molecules that selectively inhibit specific lipoxygenases, which are important targets in the development of drugs for inflammatory diseases.

Beyond medicinal applications, this compound is also employed in the fragrance and flavor industry due to its aromatic properties. Its role as a versatile chemical intermediate underscores its importance in both academic and industrial research.

Historical Context of Related Benzaldehyde Derivatives in Chemical Synthesis

The study of benzaldehyde and its derivatives has a rich history that has significantly contributed to the development of organic chemistry. Benzaldehyde (C₆H₅CHO), the simplest aromatic aldehyde, was first isolated in 1803. britannica.com The foundational work on this compound in the 1830s by German chemists Justus von Liebig and Friedrich Wöhler was instrumental in establishing the structural theory of organic chemistry. britannica.com

Historically, benzaldehyde derivatives have been central to the synthesis of a wide array of organic compounds, including dyes and cinnamic acid. britannica.comwisdomlib.org The reactivity of the aldehyde group allows for a variety of chemical transformations, such as oxidation to benzoic acid, reduction to benzyl (B1604629) alcohol, and various condensation reactions. wikipedia.org For instance, the Cannizzaro reaction, a disproportionation reaction in the presence of a strong base, converts benzaldehyde into benzyl alcohol and benzoic acid. wikipedia.org

The development of synthetic methods to produce benzaldehyde, such as the chlorination and subsequent hydrolysis of toluene (B28343), has made it and its derivatives readily available for industrial and laboratory use. britannica.comgoogle.com This accessibility has spurred extensive research into the applications of benzaldehyde derivatives in diverse fields, including pharmaceuticals, agrochemicals, and materials science. wisdomlib.orgontosight.ai The historical exploration of the reactivity and synthesis of benzaldehyde derivatives has laid the groundwork for the contemporary investigation of more complex molecules like this compound.

Scope and Objectives of Research on this compound

Current research on this compound is primarily focused on its application as a versatile building block in organic synthesis, with a significant emphasis on the development of novel therapeutic agents. lookchem.com The objectives of this research are multifaceted and include the exploration of its biological activities, the development of efficient synthetic methodologies, and its utilization in the creation of new materials.

A major research thrust is the synthesis of biologically active compounds derived from this compound. This includes the design and synthesis of potent and selective enzyme inhibitors, such as those targeting lipoxygenase, for the potential treatment of inflammatory diseases and cancer. The presence of both an aldehyde and a hydroxyl group allows for a wide range of chemical modifications, enabling the creation of diverse molecular libraries for drug discovery programs. google.com

Another key objective is the optimization of synthetic routes to this compound and its derivatives. Researchers are exploring various methods, including oxidation of precursor alcohols and nucleophilic substitution reactions, to achieve high yields and purity suitable for industrial applications. google.com

Furthermore, the unique properties of this compound and its derivatives are being investigated for applications in materials science. For example, derivatives have been synthesized to create low molecular weight fluorescent materials for use in organic light-emitting diodes (OLEDs). rsc.org The scope of research, therefore, extends from fundamental synthetic chemistry to the development of advanced materials and potential pharmaceuticals.

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | chemicalbook.comnih.gov |

| Molecular Weight | 150.17 g/mol | chemicalbook.comnih.gov |

| Appearance | Pale-yellow to Yellow-brown Liquid | sigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 163164-47-4 | chemicalbook.comnih.gov |

Interactive Data Table: Comparative Analysis of Synthesis Methods for Benzaldehyde Derivatives

| Method | Typical Reagents | Key Features |

| Oxidation of Toluene Derivatives | Manganese dioxide, sulfuric acid | Common industrial method. |

| Hydrolysis of Benzal Chloride Derivatives | Water | Follows side-chain chlorination of toluene derivatives. |

| Gatterman-Koch Reaction | Carbon monoxide, hydrochloric acid, catalyst | Introduces a formyl group onto an aromatic ring. |

| Nucleophilic Substitution | Diethanolamine (B148213) on p-fluorobenzaldehyde | Can produce high-purity products under mild conditions. google.com |

Structure

3D Structure

属性

IUPAC Name |

4-(2-hydroxyethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVVFWYCFVNBMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593649 | |

| Record name | 4-(2-Hydroxyethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163164-47-4 | |

| Record name | 4-(2-Hydroxyethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163164-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Hydroxyethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Hydroxyethyl Benzaldehyde and Its Derivatives

Established Synthetic Routes to 4-(2-Hydroxyethyl)benzaldehyde

Nucleophilic Substitution Reactions in Benzaldehyde (B42025) Synthesis

Nucleophilic substitution provides a direct method for introducing the hydroxyethyl (B10761427) group onto a benzaldehyde ring that is pre-functionalized with a suitable leaving group, typically a halogen.

A key strategy involves the displacement of a halide from the para-position of a benzaldehyde derivative. The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming aryl ethers from aryl halides and alcohols. wikipedia.orgorganic-chemistry.org In this context, a 4-halobenzaldehyde, such as 4-chlorobenzaldehyde (B46862) or 4-bromobenzaldehyde (B125591), can be coupled with ethylene (B1197577) glycol in the presence of a copper catalyst. The reaction typically requires a base to deprotonate the alcohol, forming a more potent nucleophile.

The general transformation is as follows: Ar-X + HO-R → Ar-O-R + HX

For the synthesis of this compound, this would involve the reaction of a 4-halobenzaldehyde with a large excess of ethylene glycol, which can also serve as the solvent, or with a mono-protected ethylene glycol to prevent the formation of diether byproducts. The reactivity of the aryl halide is crucial, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. The presence of the electron-withdrawing aldehyde group activates the aryl halide towards nucleophilic attack. wikipedia.org

A related approach involves the nucleophilic aromatic substitution on activated aryl halides. For instance, a patent describes the synthesis of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde by reacting p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine (B148213). google.com While this produces a different derivative, it underscores the viability of displacing a para-halogen with a hydroxyethyl-containing nucleophile.

The success of nucleophilic substitution routes heavily relies on the catalytic system.

Copper Catalysis (Ullmann-Type Reactions) : Traditional Ullmann reactions often required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper powder. wikipedia.orgnih.gov Modern advancements have introduced soluble copper(I) and copper(II) salts (e.g., CuI, CuCl, CuBr, CuSO₄) and various ligands that facilitate the reaction under milder conditions. google.comthieme-connect.com Ligands such as 1,10-phenanthroline, N,N-dimethylglycine, and various diamines can stabilize the copper catalyst and increase its efficacy. nih.gov The base, typically a carbonate like K₂CO₃ or a hydroxide (B78521), plays a critical role in generating the alkoxide nucleophile. nih.gov

Phase-Transfer Catalysis (PTC) : This technique is highly effective for reactions between reactants that are soluble in different, immiscible phases, such as an aqueous base/nucleophile and an organic substrate. rasayanjournal.co.in A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), transports the anionic nucleophile (e.g., the deprotonated form of ethylene glycol) from the aqueous phase into the organic phase to react with the halogenated benzaldehyde. rasayanjournal.co.ingoogle.com This method can enhance reaction rates and allow for milder conditions, avoiding the need for high temperatures or strong, anhydrous bases.

Table 1: Catalytic Systems for Nucleophilic Substitution

| Reaction Type | Catalyst | Typical Ligands | Base | Solvents | Temperature (°C) |

| Ullmann Condensation | Cu(I) or Cu(II) salts | 1,10-Phenanthroline, Diamines | K₂CO₃, Cs₂CO₃ | DMF, NMP, Toluene (B28343) | 80-210 |

| Phase-Transfer Catalysis | Quaternary Ammonium Salts | None | NaOH, KOH | Biphasic (e.g., Toluene/Water) | 30-100 |

Vilsmeier Reaction Approaches for Benzaldehyde Derivatives

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic rings. ijpcbs.comwikipedia.orgorganic-chemistry.org The reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). ajrconline.orgcambridge.org

The mechanism involves the electrophilic attack of the Vilsmeier reagent on the aromatic ring, followed by hydrolysis of the resulting iminium ion during aqueous workup to yield the aldehyde. wikipedia.orgchemistrysteps.com For this reaction to be effective, the substrate must be sufficiently activated. Phenols, anilines, and their derivatives are excellent substrates for Vilsmeier-Haack formylation. ijpcbs.comjocpr.com

To synthesize this compound, a suitable precursor would be 2-phenylethanol (B73330) or, more effectively, a phenol-containing precursor like 2-(4-hydroxyphenyl)ethanol. The hydroxyl group on the benzene (B151609) ring is a strong activating group and directs the formylation primarily to the ortho and para positions. By starting with a para-substituted phenol (B47542), formylation can be directed to the desired position. The reaction is typically carried out at temperatures ranging from room temperature to around 80-90°C. ijpcbs.comjocpr.com

Table 2: Vilsmeier-Haack Reaction Conditions

| Substrate Type | Reagents | Solvents | Temperature (°C) | Key Features |

| Electron-Rich Arenes (e.g., Phenols) | DMF / POCl₃ | DMF, Dichloromethane, Toluene | 0-90 | Formylates activated rings |

| Electron-Rich Arenes (e.g., Phenols) | DMF / SOCl₂ | Dichloroethane (DCE) | Reflux | Alternative to POCl₃ |

Oxidative Synthesis of Benzaldehyde Derivatives

The oxidation of a primary benzylic alcohol is one of the most direct and common methods for preparing the corresponding aldehyde. For the synthesis of this compound, the immediate precursor is 4-(2-hydroxyethyl)benzyl alcohol. The key challenge in this transformation is to achieve selective oxidation of the benzylic alcohol to the aldehyde without over-oxidation to the carboxylic acid or affecting the primary aliphatic alcohol of the hydroxyethyl side chain.

A variety of selective oxidizing agents and catalytic systems have been developed for this purpose. nih.govrsc.org These methods often operate under mild conditions to preserve the sensitive aldehyde product.

Permanganate (B83412) Reagents : While potassium permanganate is a strong oxidant, phase-transfer catalyzed permanganate oxidation or using milder permanganate salts like cetyltrimethylammonium permanganate (CTAP) can achieve high selectivity for the oxidation of benzylic alcohols to aldehydes in non-polar solvents. rasayanjournal.co.in

Metal Nitrate (B79036) Reagents : Bismuth(III) nitrate or iron(III) nitrate, often catalyzed by solid acids like zeolites or clays, can serve as effective oxidants for benzylic alcohols. rsc.orgrsc.org

Copper/TEMPO Systems : A combination of a copper(I) salt, such as CuI, and (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a co-catalyst enables the aerobic oxidation of primary alcohols using oxygen from the air as the terminal oxidant under very mild conditions. nih.gov

Swern Oxidation : This method uses dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, followed by the addition of a hindered base. It is known for its high yields and compatibility with many functional groups, though it requires low temperatures (e.g., -70°C) in batch processes. researchgate.net However, microreactor technology has enabled this reaction to be performed at near-room temperature. researchgate.netresearchgate.net

Table 3: Reagents for Selective Oxidation of Benzylic Alcohols

| Reagent/Catalytic System | Oxidant | Solvent | Temperature | Yield of Aldehyde |

| Cetyltrimethylammonium Permanganate (CTAP) | CTAP | Dichloromethane | Room Temp. | High |

| Bismuth(III) Nitrate / BEA Zeolite | Bi(NO₃)₃ | Benzene | Reflux | >92% |

| CuI / TEMPO / DMAP | O₂ (Air) | Acetonitrile | Room Temp. | Excellent |

| Swern Oxidation (Microreactor) | DMSO / Oxalyl Chloride | - | 15°C | 85% |

| Platinum on Carbon (Pt@CHs) | O₂ | Toluene | 80°C | >99% |

Condensation Reactions in the Formation of Benzaldehyde Scaffolds

Condensation reactions are fundamental in organic synthesis for forming carbon-carbon bonds. mnstate.edu The Claisen-Schmidt condensation is a specific type of crossed aldol (B89426) condensation between an aromatic aldehyde (lacking α-hydrogens, like benzaldehyde) and an aldehyde or ketone that possesses α-hydrogens (e.g., acetone (B3395972) or acetophenone). wvu.eduwikipedia.org This reaction does not synthesize the benzaldehyde scaffold itself but rather uses it as a key building block to construct larger, more complex molecules such as chalcones and dibenzalacetone. nih.govyoutube.commiracosta.edu

The reaction is typically base-catalyzed (e.g., using NaOH or KOH), where the base deprotonates the enolizable ketone or aldehyde to form a nucleophilic enolate. mnstate.eduiitk.ac.in This enolate then attacks the electrophilic carbonyl carbon of the benzaldehyde. The initial β-hydroxy carbonyl adduct readily undergoes dehydration (loss of water) to form a stable α,β-unsaturated carbonyl compound, driven by the formation of an extended conjugated system. miracosta.edu

For instance, the reaction of benzaldehyde with acetone can be controlled to produce either benzalacetone (mono-condensation) or dibenzalacetone (di-condensation), depending on the stoichiometry of the reactants. wvu.edu This reaction is highly versatile, and a wide array of substituted benzaldehydes and ketones can be used to generate a large library of derivatives. scispace.comresearchgate.neteurjchem.com While this reaction uses this compound as a starting material rather than producing it, it represents a critical synthetic application for this and other benzaldehyde derivatives.

Table 4: Claisen-Schmidt Condensation Example

| Aldehyde | Ketone | Catalyst | Product Type |

| Benzaldehyde | Acetone | NaOH | Benzalacetone / Dibenzalacetone |

| Substituted Benzaldehyde | Cycloalkanone | NaOH (solid) | α,α′-bis(benzylidene)cycloalkanone |

| Benzaldehyde | Acetophenone | Dilute Alkali | Chalcone (β-hydroxyketone) |

Novel and Emerging Synthetic Strategies

Recent advancements in synthetic chemistry have led to innovative approaches for the preparation of this compound and its analogs. These methods often prioritize environmentally friendly conditions and the ability to construct complex molecular architectures.

Green chemistry principles are increasingly being integrated into synthetic routes to minimize environmental impact. This includes the use of safer solvents, renewable starting materials, and energy-efficient processes.

Solvent-free reaction conditions and mechanochemistry represent significant strides in green synthesis. acs.orgnih.gov By eliminating the need for traditional solvents, these methods reduce waste and can lead to faster reaction times and improved yields. nih.gov Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is a particularly promising solvent-free technique. acs.orgnih.gov

For instance, the synthesis of various organic compounds, including those with structural similarities to derivatives of this compound, has been successfully achieved through mechanochemical methods like ball milling. nih.govrsc.orgrsc.org This technique involves the grinding of reactants together, often in the absence of any solvent, to provide the energy required for the chemical transformation. nih.govnih.gov

| Reaction Type | Reactants | Conditions | Outcome | Reference |

| Imide Synthesis | Phthalic anhydride (B1165640), 4-(1,2,2-triphenylvinyl)benzamine | Mixer mill grinding (1h), then heating (230°C, 2h) | Formation of chemoreceptor with an imide moiety | nih.gov |

| Hydrazone Synthesis | Rhodamine 6G, hydrazine | Mortar grinding with methanol (B129727) (LAG) | 95% yield of rhodamine 6G hydrazide | nih.gov |

| Dihydroquinazolin-4(1H)-one Synthesis | Anthranilamide, benzaldehyde | Mortar grinding with p-toluenesulfonic acid (10 mol%) | 95% yield of pure product after water trituration | rsc.org |

This table showcases examples of solvent-free and mechanochemical syntheses for related compound classes, illustrating the potential of these green chemistry approaches.

The development of efficient and recyclable catalytic systems is another cornerstone of green chemistry. d-nb.info Catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions and often with higher selectivity, reducing the formation of byproducts. scirp.org

For the synthesis of related benzaldehyde derivatives, various catalytic systems have been explored. For example, a preparation method for 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde utilizes a catalyst to facilitate the reaction between p-fluorobenzaldehyde or p-chlorobenzaldehyde and diethanolamine. google.com This process is highlighted for its simple process, accessible raw materials, and environmentally friendly nature. google.com

In the broader context of synthesizing aldehyde-containing compounds, heterogeneous catalysts are gaining importance due to their ease of separation and reusability. d-nb.info For example, magnetic nanoparticles functionalized with acidic groups have been employed as efficient and recyclable catalysts for the synthesis of various heterocyclic compounds derived from aldehydes. d-nb.info

The synthesis of complex derivatives of this compound often requires multi-step reaction sequences. iastate.edu These sequences allow for the systematic introduction of various functional groups and the construction of intricate molecular architectures. nih.gov

A general strategy for creating derivatives involves an initial protection of the primary alcohol of a starting material like 2-(4-hydroxyphenyl)ethanol, followed by formylation ortho to the phenol. iastate.edu Subsequent steps can include reductive amination and deprotection to yield the desired product. iastate.edu The conversion of the primary alcohol to a halide allows for further reactions, such as the attachment of a triphenylphosphonium moiety. iastate.edu

An example of a multi-step synthesis leading to a complex derivative is the preparation of 5-(2-sulfhydrylethyl)salicylaldehyde, where 4-(2-iodoethyl)phenol (B8786233) and 5-(2-iodoethyl)salicylaldehyde are isolated as intermediates. researchgate.net Such multi-step syntheses often rely on a combination of classical and modern synthetic techniques, including the use of Grignard reagents and purification methods like column chromatography. researchgate.net

The "PADAM" (Passerini-Reaction-Amine-Deprotection-Acyl-Migration) strategy is an elegant multi-step sequence used to generate complex hydroxymethyl-amide and keto-amide based structures from aldehyde precursors. nih.gov This highlights the power of multi-component reactions in building molecular complexity efficiently. nih.gov

| Starting Material | Key Intermediates | Final Product | Key Transformations | Reference |

| 2-(4-hydroxyphenyl)ethanol | Acetylated alcohol, Formylated intermediate | Triphenylphosphonium salt derivative | Acetylation, Formylation, Chlorination, SN2 reaction | iastate.edu |

| p-Iodophenol | 4-(2-iodoethyl)phenol | 5-(2-sulfhydrylethyl)salicylaldehyde | Grignard reaction, Formylation, Thiol introduction | researchgate.net |

| N-protected amino acid derived aldehyde | Passerini reaction product | Hydroxymethyl-amide or Keto-amide | Passerini reaction, Deprotection, O=>N transacylation | nih.gov |

This table illustrates various multi-step reaction sequences used to synthesize complex derivatives starting from or related to substituted benzaldehydes.

Green Chemistry Approaches in this compound Synthesis

Reaction Mechanism Analysis in this compound Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and predicting product outcomes.

Nucleophilic attack is a fundamental step in many of the reactions used to synthesize and derivatize this compound. The electron-donating nature of the hydroxyethyl group can activate the aldehyde for nucleophilic additions.

In the synthesis of derivatives, the reaction of an amine with an aldehyde often proceeds through the formation of an iminium intermediate. acs.org For example, in certain multi-component reactions, the accepted mechanism involves the initial formation of a Knoevenagel condensation product between an aldehyde and a dicarbonyl compound, promoted by a base like piperidine (B6355638) which forms an iminium hydroxide intermediate with the aldehyde. acs.org However, recent studies suggest that in some cases, the reaction may proceed through the initial nucleophilic attack of an amine on a Michael adduct intermediate. acs.org

The Atherton-Todd reaction, which can be used to form phosphoramidates, provides another example of mechanistic complexity. beilstein-journals.org One proposed pathway involves the nucleophilic attack of a deprotonated dialkyl phosphite (B83602) on a chlorine atom of carbon tetrachloride. beilstein-journals.org An alternative pathway suggests the nucleophilic attack of the base on carbon tetrachloride as the initial step. beilstein-journals.org

The synthesis of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde from p-halobenzaldehydes and diethanolamine involves a nucleophilic aromatic substitution reaction where the amine acts as the nucleophile. google.com

Role of Catalysts in Reaction Kinetics and Selectivity

Catalysts play a pivotal role in the synthesis of this compound, significantly influencing both the speed (kinetics) and the specificity (selectivity) of the chemical reactions. For instance, in the oxidation of p-cresol (B1678582) derivatives to produce the target aldehyde, cobalt catalysts are instrumental. The use of CoCl₂ at a concentration of 1 mol% can effectively mediate the oxidation process. The catalyst's function is to facilitate the conversion of the methyl group to a hydroxymethyl intermediate, which is then further oxidized to the aldehyde.

The choice of catalyst is also critical in other synthetic transformations. For example, in the hydrogenation of benzaldehyde derivatives, palladium on carbon (Pd/C) is a commonly used catalyst. bohrium.com The interaction between the catalyst, solvent, and reactants can dramatically alter reaction rates and the distribution of products. bohrium.com Research has shown that the kinetics of such reactions are complex, often involving multiple steps on the catalyst surface. acs.org The efficiency of these catalysts can be further enhanced by using them in nanoparticle form or by encapsulating them within supports like zeolites, which can lead to higher conversion rates and selectivity towards the desired benzaldehyde product. mdpi.com

In some synthetic routes, phase transfer catalysts are employed to facilitate reactions between reactants in different phases (e.g., liquid-liquid). acs.org This approach can enhance reaction rates and yields by improving the contact between the reacting species. The selection of an appropriate catalyst is, therefore, a critical step in designing an efficient and selective synthesis of this compound.

Intramolecular Rearrangements during Synthesis

Intramolecular rearrangements are chemical reactions where a molecule's atomic connectivity is altered, leading to a structural isomer of the original molecule. While not always a primary route for the synthesis of this compound itself, understanding these rearrangements is crucial as they can occur as side reactions or be intentionally employed in the synthesis of its derivatives.

One well-known type of rearrangement is the Claisen rearrangement, which has been utilized in tandem with other reactions like the Wittig reaction in the synthesis of complex molecules derived from hydroxybenzaldehydes. researchgate.net For instance, a one-pot reaction involving a Wittig reaction followed by a Claisen rearrangement has been reported for derivatives of 2-hydroxy-4-prenyloxybenzaldehyde. researchgate.net

Another significant rearrangement is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide (B81097) to an isocyanate. nih.gov This reaction is particularly useful for converting carboxylic acids into amines and their derivatives, and it has been applied in the synthesis of various medicinal agents. nih.gov While a direct application to this compound synthesis from a carboxylic acid precursor is conceivable, it is more commonly used in the synthesis of more complex derivatives. For example, the Curtius rearrangement has been a key step in the synthesis of aza-analogs of natural products, starting from related carboxylic acids. nih.gov

Electrochemical methods have also been shown to induce intramolecular rearrangements, such as 1,2-alkynyl migration and 1,4-aryl migration, offering metal-free and mild conditions for synthesizing complex structures. These advanced techniques highlight the potential for controlled rearrangements in modern organic synthesis.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is a critical aspect of chemical synthesis, aiming to maximize the yield of the desired product while minimizing impurities. This involves a systematic study of various parameters that can influence the reaction's outcome. acs.org

Solvent Effects on Reaction Outcomes

The choice of solvent is a crucial factor in the synthesis of this compound and its derivatives, as it can significantly impact reaction rates, yields, and even the reaction pathway. mdpi.comresearchgate.netnih.gov

In the cobalt-catalyzed oxidation of 4-methylbenzaldehyde, methanol is used as the solvent. For the synthesis of a derivative, 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde, from p-fluorobenzaldehyde or p-chlorobenzaldehyde and diethanolamine, high boiling point solvents such as toluene, xylene, chlorobenzene, dichlorobenzene, hexone, and n-butanol are employed. google.com The use of a suitable solvent helps the reaction to proceed efficiently. google.com In some cases, the mass ratio of the solvent to the starting material is also optimized; for instance, a mass ratio of 2-10:1 (solvent to p-fluorobenzaldehyde or 4-chlorobenzaldehyde) is suggested. google.com

The effect of the solvent is also evident in the synthesis of other benzaldehyde derivatives. For example, in the synthesis of biscoumarins from benzaldehydes, water was found to be an effective solvent, especially when using a recyclable catalyst like sulfanilic acid. lew.ro In another study on the condensation of benzaldehyde, malononitrile, and 4-hydroxycoumarin, various solvents were tested, and the reaction was even attempted under solvent-free conditions. researchgate.net The results indicated that the presence of a solvent is often vital for the transformation to occur efficiently. lew.ro

The table below illustrates the effect of different solvents on the yield of a biscoumarin synthesis reaction, highlighting the importance of solvent selection.

| Solvent | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) |

| H₂O | 10 | 80 | 25 | 98 |

| EtOH | 10 | 80 | 45 | 90 |

| CH₃CN | 10 | 80 | 50 | 85 |

| Toluene | 10 | 80 | 60 | 70 |

| Solvent-free | 10 | 80 | 120 | 50 |

This table is based on data for a similar reaction type and is for illustrative purposes. lew.ro

Temperature and Time Dependence in Synthetic Protocols

Temperature and reaction time are fundamental parameters that must be carefully controlled to achieve optimal results in chemical syntheses. researchgate.net These factors are often interdependent, and their optimization is a key part of developing efficient synthetic protocols.

For the cobalt-mediated oxidation of 4-methylbenzaldehyde, the reaction is carried out at 60°C for 6 hours to achieve a yield of 55-60%. In the synthesis of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde, the reaction temperature is maintained between 100-170°C, with a reaction time of 12 to 48 hours. google.com A preferred temperature range of 110-130°C is also noted. google.com

The synthesis of derivatives through reactions like the Heck coupling of 4-bromobenzaldehyde with ethylene gas is conducted at 80°C for 12 hours. Subsequent hydroboration-oxidation of the resulting 4-vinylbenzaldehyde (B157712) is performed at a temperature ranging from 0°C to room temperature.

The following table provides examples of temperature and time conditions for different synthetic steps related to this compound and its precursors.

| Reaction | Temperature (°C) | Time (hours) | Yield (%) |

| Cobalt-mediated oxidation of 4-methylbenzaldehyde | 60 | 6 | 55-60 |

| Heck Coupling of 4-bromobenzaldehyde | 80 | 12 | 85-90 |

| Synthesis of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde | 100-170 | 12-48 | >60 google.com |

Catalyst Screening and Selection in this compound Production

The selection of an appropriate catalyst is a critical step in the development of an efficient synthesis for this compound. A thorough screening process is often necessary to identify the most effective catalyst in terms of activity, selectivity, and cost-effectiveness.

In the oxidative synthesis from p-cresol derivatives, cobalt catalysts, such as CoCl₂, have been identified as effective mediators. The screening process would involve comparing different cobalt salts and other transition metal catalysts to determine which provides the highest yield and purity of the desired aldehyde. The catalyst loading is also a key variable to optimize; for CoCl₂, a 1 mol% loading was found to be suitable.

For the synthesis of derivatives, a wider range of catalysts might be screened. For example, in the Heck coupling reaction to form a precursor, palladium catalysts like Pd(OAc)₂ are used in combination with a phosphine (B1218219) ligand such as PPh₃. The choice of both the metal and the ligand can significantly influence the reaction's outcome.

In some cases, the catalyst screening process has led to the development of more environmentally friendly methods. For instance, the use of recyclable catalysts like sulfanilic acid has been explored for related reactions, offering a greener alternative to traditional metal catalysts. lew.ro The screening process also considers the reaction conditions under which the catalyst is most active. For example, some catalysts may perform best in aqueous media, while others require organic solvents. lew.roresearchgate.net

The table below summarizes different catalytic systems used in the synthesis of this compound or its precursors, illustrating the diversity of catalysts employed.

| Reaction | Catalyst | Catalyst Loading | Yield (%) |

| Oxidation of 4-Methylbenzaldehyde | CoCl₂ | 1 mol% | 55-60 |

| Heck Coupling of 4-Bromobenzaldehyde | Pd(OAc)₂/PPh₃ | 2 mol% / 4 mol% | 85-90 |

Chemical Reactivity and Transformational Chemistry of 4 2 Hydroxyethyl Benzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a primary site of reactivity, participating in oxidation, reduction, and condensation reactions to yield a variety of derivatives.

The aldehyde functional group of 4-(2-hydroxyethyl)benzaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-(2-hydroxyethyl)benzoic acid. ontosight.aichemimpex.com This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents. For instance, reagents like potassium permanganate (B83412) are effective for this type of oxidation.

The resulting product, 4-(2-hydroxyethyl)benzoic acid, is a valuable compound in its own right, with applications in pharmaceuticals and polymer chemistry. chemimpex.com The presence of the hydroxyethyl (B10761427) group introduces hydrophilicity, which can modify the properties of the parent benzoic acid molecule. ontosight.ai

In a related transformation, the selective oxidation of the primary benzylic alcohol in the diol precursor, 2-(4-(hydroxymethyl)phenyl)ethan-1-ol, can yield this compound. semanticscholar.org A study demonstrated the chemoselective oxidation of the benzylic hydroxyl group using a sodium nitrate (B79036)/disphosphorus pentoxide system under ball-milling conditions, achieving a 55% yield of this compound while leaving the aliphatic hydroxyethyl group intact. semanticscholar.org

Table 1: Oxidation of this compound

| Reactant | Oxidizing Agent | Product |

|---|

The aldehyde group in this compound can be reduced to a primary alcohol, yielding 4-(2-hydroxyethyl)benzyl alcohol. This reduction can be accomplished using common reducing agents such as sodium borohydride. The reaction converts the carbonyl group into a hydroxyl group, transforming the benzaldehyde (B42025) derivative into a diol.

This reduction is analogous to the well-established reduction of other hydroxybenzaldehydes, such as 4-hydroxybenzaldehyde (B117250), to their corresponding benzyl (B1604629) alcohols. researchgate.netchemicalbook.com For example, 4-hydroxybenzaldehyde is reduced to 4-hydroxybenzyl alcohol, a compound used as an intermediate in organic synthesis, pharmaceuticals, and for dyestuffs. chemicalbook.com

Table 2: Reduction of this compound

| Reactant | Reducing Agent | Product |

|---|

The aldehyde functionality of this compound is a key site for condensation reactions, most notably in the formation of Schiff bases (imines). The electron-donating nature of the para-substituted hydroxyethyl group can activate the aldehyde for nucleophilic addition reactions, such as the reaction with primary amines like aniline.

Schiff base formation involves the reaction of the carbonyl group of the aldehyde with a primary amine, resulting in a carbon-nitrogen double bond (azomethine group). jmchemsci.com This reaction typically proceeds via a nucleophilic addition to form a carbinolamine intermediate, which then dehydrates to form the stable imine product. jmchemsci.com These reactions are fundamental in the synthesis of various biologically active compounds and coordination complexes. orientjchem.orgtandfonline.comresearchgate.net For example, Schiff bases derived from substituted benzaldehydes are known to form stable complexes with various metal ions. orientjchem.org

Beyond Schiff base formation, aldehydes can participate in other condensation reactions, such as the aldol (B89426) condensation, which involves the reaction with an enolizable carbonyl compound to form a β-hydroxy carbonyl derivative. researchgate.net Another example is the benzoin (B196080) condensation, a reaction between two aldehyde molecules catalyzed by a nucleophile like a thiazolium salt, to form an α-hydroxy ketone. acs.org

Table 3: Schiff Base Formation from this compound

| Reactant 1 | Reactant 2 | Product Type |

|---|

Reactions at the Hydroxyethyl Group

The primary alcohol of the hydroxyethyl group provides a second reactive center in the molecule, allowing for transformations such as esterification and etherification.

The hydroxyl group of the hydroxyethyl moiety in this compound can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is a fundamental transformation of alcohols. For instance, the reaction of a similar compound, 2-(4-methoxymethyl-2,6-dimethylphenyl)ethanol, with acetic anhydride (B1165640) and pyridine (B92270) leads to the formation of the acetate (B1210297) ester. cdnsciencepub.com

This reactivity is also observed in the closely related compound 4-(2-hydroxyethyl)benzoic acid, where the hydroxyl group is noted for its suitability for esterification to create novel therapeutic agents. chemimpex.com The resulting ester derivatives, such as 4-(2-acetoxyethyl)benzaldehyde, are useful intermediates in further synthetic applications.

Table 4: Esterification of this compound

| Reactant 1 | Reactant 2 | Product |

|---|

The hydroxyl group can be converted into an ether through various etherification methods, with the Williamson ether synthesis being a prominent example. libretexts.org This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide ion. libretexts.org This powerful nucleophile then reacts with an alkyl halide in an SN2 reaction to form the ether. libretexts.orgmasterorganicchemistry.com

For the Williamson ether synthesis to be effective, primary alkyl halides are preferred to minimize competing elimination reactions. libretexts.orgmasterorganicchemistry.com This method is widely used for creating both symmetrical and unsymmetrical ethers. jk-sci.com Another approach to etherification is the reductive etherification of aldehydes in the presence of an alcohol, which can serve as both a reagent and a green solvent. osti.gov For example, various hydroxybenzaldehydes have been converted to their corresponding isopropyl ethers in the presence of a catalyst. osti.gov

Table 5: Williamson Etherification of this compound

| Reactant 1 | Reagents | Reactant 2 | Product Type |

|---|

Halogenation of the Hydroxyl Moiety

The primary alcohol of the hydroxyethyl group can be readily converted into an alkyl halide, a transformation that turns a poor leaving group (hydroxide) into a good leaving group (halide). This significantly expands the synthetic utility of the molecule, opening pathways for various nucleophilic substitution reactions at the side chain. Common reagents for this transformation include thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. chemistrysteps.commasterorganicchemistry.com

The reaction with thionyl chloride is often performed in the presence of a base like pyridine. jove.com The alcohol first attacks the thionyl chloride, forming an alkyl chlorosulfite intermediate. Pyridine then deprotonates the intermediate and also frees a chloride ion, which subsequently attacks the carbon bearing the leaving group in an Sₙ2 fashion, yielding the desired alkyl chloride. chemistrysteps.commasterorganicchemistry.com The byproducts, sulfur dioxide and hydrogen chloride, are gases, which helps to drive the reaction to completion. doubtnut.com

Table 1: Reagents for Halogenation of the Hydroxyl Moiety

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | SOCl₂, Pyridine | 4-(2-Chloroethyl)benzaldehyde | Chlorination |

| This compound | PBr₃ | 4-(2-Bromoethyl)benzaldehyde | Bromination |

| This compound | CBr₄, PPh₃ | 4-(2-Bromoethyl)benzaldehyde | Appel Reaction |

Aromatic Ring Functionalization

The benzene (B151609) ring of this compound can undergo substitution reactions, allowing for the introduction of new functional groups. The nature of these reactions, whether electrophilic or nucleophilic, depends on the activation state of the ring.

In electrophilic aromatic substitution (EAS), the benzene ring acts as a nucleophile, attacking a strong electrophile. libretexts.orgmsu.edu The reactivity and orientation of the incoming electrophile are governed by the substituents already present on the ring. unizin.org In this compound, the ring is influenced by two groups:

Aldehyde group (-CHO): This group is strongly deactivating due to its electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to the meta position. libretexts.orguomustansiriyah.edu.iq

Hydroxyethyl group (-CH₂CH₂OH): This alkyl group is weakly activating and directs incoming electrophiles to the ortho and para positions.

Since the para position is already occupied, and the directing effects of the two groups are opposed, the outcome of an EAS reaction is a balance of these influences. The powerful deactivating and meta-directing effect of the aldehyde group typically dominates, leading to substitution at the positions meta to the aldehyde (and ortho to the hydroxyethyl group).

Table 2: Representative Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Typical Electrophile | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-(2-Hydroxyethyl)-3-nitrobenzaldehyde |

| Bromination | Br₂, FeBr₃ | Br⁺ | 3-Bromo-4-(2-hydroxyethyl)benzaldehyde |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-(2-Hydroxyethyl)-5-formylbenzenesulfonic acid |

Standard aryl halides are generally unreactive towards nucleophiles. However, nucleophilic aromatic substitution (SₙAr) can occur if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to a leaving group (typically a halide). libretexts.orglumenlearning.comchemistrysteps.com this compound itself is not an appropriate substrate for SₙAr. However, its activated analogs, featuring both a leaving group and one or more EWGs, would be highly reactive.

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.orguomustansiriyah.edu.iq A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orglumenlearning.com In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org The presence of EWGs is crucial as they stabilize the negative charge of the Meisenheimer intermediate, lowering the activation energy for its formation. pressbooks.pubsinica.edu.tw

For instance, an analog like 2-chloro-4-(2-hydroxyethyl)-5-nitrobenzaldehyde would readily react with a nucleophile like sodium methoxide (B1231860). The methoxide ion would attack the carbon attached to the chlorine, displacing the chloride ion to yield 2-methoxy-4-(2-hydroxyethyl)-5-nitrobenzaldehyde .

Table 3: Nucleophilic Aromatic Substitution on an Activated Analog

| Example Activated Analog | Nucleophile | Expected Product |

| 2-Chloro-4-(2-hydroxyethyl)-5-nitrobenzaldehyde | CH₃O⁻ (Methoxide) | 2-Methoxy-4-(2-hydroxyethyl)-5-nitrobenzaldehyde |

| 2-Chloro-4-(2-hydroxyethyl)-5-nitrobenzaldehyde | NH₃ (Ammonia) | 2-Amino-4-(2-hydroxyethyl)-5-nitrobenzaldehyde |

| 2-Fluoro-4-(2-hydroxyethyl)-3-nitrobenzaldehyde | (CH₃)₂NH (Dimethylamine) | 2-(Dimethylamino)-4-(2-hydroxyethyl)-3-nitrobenzaldehyde |

Cascade and Multicomponent Reactions Incorporating this compound

The aldehyde functionality makes this compound an excellent component in cascade and multicomponent reactions (MCRs). These powerful synthetic strategies allow for the construction of complex molecules from simple starting materials in a single, efficient operation, often generating molecular diversity with high atom economy. ijlsci.inacs.org

Multicomponent reactions involve the combination of three or more reactants in a one-pot process to form a product that incorporates structural features from each component. ijlsci.in Aromatic aldehydes are common substrates in many named MCRs. For example, this compound can participate in the synthesis of highly substituted 4H-chromene derivatives. In a typical reaction, an aromatic aldehyde, an active methylene (B1212753) compound like malononitrile, and a phenolic component like β-naphthol or resorcinol (B1680541) are condensed in the presence of a catalyst to yield complex heterocyclic scaffolds. ijcce.ac.irlew.rosharif.edu

Cascade reactions , also known as tandem or domino reactions, involve a sequence of two or more intramolecular bond-forming events that occur under a single set of reaction conditions. acs.orgbeilstein-journals.org A derivative of this compound could be designed to undergo a cascade cyclization. For example, an intramolecular Prins/Friedel-Crafts cyclization could be initiated from a modified version of the molecule, leading to the formation of complex polycyclic structures. beilstein-journals.org

Table 4: Potential Cascade and Multicomponent Reactions

| Reaction Type | Reactants (in addition to this compound) | Potential Product Class |

| MCR (Chromene Synthesis) | Malononitrile, β-Naphthol | 2-Amino-4-(4-(2-hydroxyethyl)phenyl)-4H-benzo[h]chromene-3-carbonitrile |

| MCR (Pyrano[2,3-c]pyrazole Synthesis) | Malononitrile, Hydrazine, Ethyl Acetoacetate | Dihydropyrano[2,3-c]pyrazole derivative |

| Cascade (Intramolecular Cyclization) | A suitably modified derivative (e.g., containing an alkene) | Polycyclic fused ring systems |

Advanced Applications of 4 2 Hydroxyethyl Benzaldehyde As a Synthetic Intermediate

Role in Pharmaceutical Intermediate Synthesis

The dual functionality of 4-(2-hydroxyethyl)benzaldehyde makes it a critical building block in medicinal chemistry for the development of novel therapeutic agents.

Precursor for Thromboxane (B8750289) Receptor Antagonists and Synthase Inhibitors

This compound serves as a key intermediate in the synthesis of compounds designed to target the thromboxane pathway. chemicalbook.comlookchem.com Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, and its dysregulation is implicated in cardiovascular diseases. Research has focused on developing dual-acting agents that can both block the thromboxane receptor (TP receptor) and inhibit thromboxane synthase, the enzyme responsible for its production.

This compound is specifically utilized in the synthesis of thromboxane receptor antagonists and synthase inhibitors that are structured around a dioxane linkage. chemicalbook.com For instance, a known series of thromboxane antagonists features a 4-(2-hydroxyphenyl)-1,3-dioxane structure. By replacing the phenol (B47542) group with a 3-pyridyl group, researchers have developed a class of potent thromboxane synthase inhibitors. nih.gov Further chemical modifications, facilitated by intermediates like this compound, have led to the creation of potent dual-acting agents that combine both inhibitory activities in a single molecule. nih.gov

Building Block for Quinolone Derivatives

Quinolone and its derivatives are a major class of synthetic antibacterial agents and are also investigated for other therapeutic properties, including as anti-HIV agents. researchgate.netmdpi.com The synthesis of the quinolone scaffold often involves the condensation of anilines with β-ketoesters or the reaction of various precursors with benzaldehyde (B42025) derivatives. mdpi.comamazonaws.com Common synthetic routes like the Doebner-von Miller, Friedländer, and Combes syntheses utilize various substituted benzaldehydes to introduce diversity into the final quinolone structure. mdpi.com

While a wide array of benzaldehyde derivatives (e.g., 4-hydroxybenzaldehyde (B117250), 4-nitrobenzaldehyde, 2-azidobenzaldehyde) are employed to create diverse quinolone-based compounds, the specific use of this compound as a direct precursor in major synthetic routes for quinolones is not prominently detailed in the reviewed scientific literature. mdpi.comekb.egresearchgate.net

Intermediate for Anti-inflammatory Compounds

Derivatives of this compound have shown potential as anti-inflammatory agents. Inflammation is a key factor in numerous chronic diseases, and compounds that can modulate inflammatory pathways are of significant therapeutic interest. Research has indicated that derivatives of this aldehyde can act as inhibitors of lipoxygenase (LOX), a family of enzymes involved in the metabolism of polyunsaturated fatty acids to produce pro-inflammatory mediators.

Specifically, certain sulfonamide-based derivatives have been synthesized that exhibit selective inhibition against 12-lipoxygenase, an important target in drug development for inflammatory skin diseases and some cancers. The synthesis of these bioactive molecules leverages this compound as a critical building block. Furthermore, studies on other structurally related benzaldehydes have demonstrated the ability to suppress key inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), suggesting a broader potential for this class of compounds in anti-inflammatory drug discovery. nih.gov

| Derivative/Related Compound | Biological Target/Activity | Research Finding | Reference |

|---|---|---|---|

| Sulfonamide derivatives of this compound | 12-Lipoxygenase (12-LOX) Inhibition | Derivatives showed nanomolar potency against 12-LOX, indicating potential for anti-inflammatory drugs. | |

| 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzaldehyde | COX-2 and iNOS Inhibition | Effectively reduced levels of COX-2 and iNOS in cell-based assays. | nih.gov |

| Substituted Pyridazinone Derivatives (from 4-hydroxy-3-methoxy benzaldehyde) | Anti-inflammatory Activity | Exhibited significant anti-inflammatory activity in carrageenan-induced paw edema model. | scielo.br |

Synthesis of Antifungal Agents and HIV-1 Inhibitors via Derivatives

The core structure of benzaldehyde is a common feature in the design of various antimicrobial agents. The creation of derivatives, often through the formation of Schiff bases or chalcones, is a widely used strategy to generate novel compounds with potential therapeutic value.

Antifungal Agents: Research has shown that many benzaldehyde derivatives possess antifungal properties. nih.gov The antifungal activity is often linked to the specific substitution pattern on the aromatic ring, with ortho-hydroxyl groups being noted as particularly effective. nih.gov Synthetic strategies frequently involve the Claisen-Schmidt condensation of a benzaldehyde derivative with a ketone to form chalcones, which are then evaluated for their biological activity. nih.gov While this highlights a general strategy, the direct application of this compound in the synthesis of prominent antifungal agents is not extensively documented in the available literature.

HIV-1 Inhibitors: The development of inhibitors for key viral targets, such as HIV-1 reverse transcriptase and integrase, is a cornerstone of antiretroviral therapy. Various complex heterocyclic compounds, including coumarin (B35378) and quinoline (B57606) derivatives, have been synthesized and tested for anti-HIV activity. researchgate.netijpsonline.com The synthesis of these molecules often employs a range of benzaldehyde derivatives to explore structure-activity relationships. For example, the synthesis of potent non-nucleoside reverse transcriptase inhibitors has been achieved using various substituted benzyl (B1604629) bromides and benzaldehydes. acs.org However, the specific role of this compound as a key intermediate in the synthesis of widely studied HIV-1 inhibitors is not specified in the reviewed research. researchgate.netacs.org

Applications in Agrochemical Synthesis

The chemical industry utilizes versatile intermediates for the synthesis of agrochemicals such as herbicides, pesticides, and fungicides. Phenolic ethers, for instance, are a class of compounds used in the development of pesticides and herbicides. orientjchem.org Benzaldehyde derivatives can serve as precursors for such compounds. However, specific research detailing the application of this compound as a key building block for the synthesis of commercial or developmental agrochemicals is limited in the surveyed literature.

Material Science Applications

The unique electronic and structural properties of benzaldehyde derivatives make them attractive candidates for applications in material science. Research in this area has focused on creating organic molecules with specific optical and electronic properties for use in devices like organic light-emitting diodes (OLEDs).

A closely related compound, 4-[N-(2-hydroxyethyl)-N-methylamino]benzaldehyde, serves as a precursor for synthesizing low molecular weight fluorescent materials. tcichemicals.com For example, the compound 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM) was synthesized from a similar benzaldehyde and propanedinitrile. rsc.org This material was used to fabricate an OLED device via a solution process. Despite being a small molecule, HEMABM demonstrated a notable ability to form smooth films and exhibited efficient solid-state emission and electroluminescence properties, highlighting the potential of such structures in organic electronics. rsc.org Additionally, other hydroxy-substituted benzaldehydes, like 2,4-dihydroxybenzaldehyde, have been used to create cocrystals with noncentrosymmetric structures, which are desirable for materials with nonlinear optical (NLO) properties. mdpi.com

| Precursor Compound | Synthesized Material | Application | Key Finding | Reference |

|---|---|---|---|---|

| 4-[Hydroxymethyl(methyl)amino]benzaldehyde | 2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM) | Organic Light-Emitting Diode (OLED) | Produced a low molecular weight fluorescent material with efficient solid-state emission. | rsc.org |

| 2,4-Dihydroxybenzaldehyde | Bis(acridine)–2,4-dihydroxybenzaldehyde cocrystal | Nonlinear Optical (NLO) Material | Formed a noncentrosymmetric crystal structure, a key requirement for second-harmonic generation. | mdpi.com |

Precursor for Organic Light-Emitting Diode (OLED) Materials

The aldehyde functionality of this compound derivatives serves as a key building block in the synthesis of materials for organic light-emitting diodes (OLEDs). Specifically, a derivative, 4-[hydroxymethyl(methyl)amino]benzaldehyde, is used to synthesize low molecular weight fluorescent materials with efficient solid-state emission. rsc.org

A notable example is the synthesis of 2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM). This material is created through a condensation reaction between 4-[hydroxymethyl(methyl)amino]benzaldehyde and propanedinitrile. rsc.orgresearchgate.net The resulting small molecule, HEMABM, exhibits electroluminescence properties comparable to the well-known polymer MEH-PPV. rsc.org Devices fabricated using HEMABM through a solution process have demonstrated the potential of such small molecules in OLED technology. These materials are valued for their ability to form smooth films, a critical property for device fabrication. rsc.orgresearchgate.net

Detailed research findings show that despite being a small molecule, HEMABM has optical properties and a remarkable capacity to form a film with a smooth morphology (10.81 nm), which is very close to that of the polymer MEH-PPV (10.63 nm). rsc.orgresearchgate.net The electrical properties, such as the threshold voltage, were found to be approximately 1.0 V for both HEMABM and MEH-PPV. rsc.orgresearchgate.net

Table 1: Performance of HEMABM-based OLED Device

| Property | HEMABM | MEH-PPV (Reference) |

|---|---|---|

| Morphology (Film Smoothness) | 10.81 nm | 10.63 nm |

| Threshold Voltage | ~1.0 V | ~1.0 V |

| Luminance | 1300 cd m⁻² | 2600 cd m⁻² |

Data sourced from references rsc.orgresearchgate.net.

Synthesis of Solvatochromic Dyes and Optical Materials

The structural framework of this compound is utilized in the creation of solvatochromic dyes, which are compounds that change color in response to the polarity of their solvent environment. orientjchem.org A derivative, 4-((2-hydroxyethyl)(methyl)amino)benzaldehyde, is a key reactant in the synthesis of solvatochromic merocyanine (B1260669) dyes. google.com

These dyes are synthesized through the condensation of the benzaldehyde derivative with compounds like 5-(2,6-dimethyl-4H-pyran-4-ylidene)meldrum's acid or 5-(2,6-dimethyl-4H-pyran-4-ylidene)barbituric acid. google.com The resulting dyes exhibit significant color differences across various solvents. google.com Spectroscopic analysis of these dyes in 22 different solvents revealed that as the polarity of the solvent increased (for example, from xylene to DMSO), the maximum wavelength of fluorescence also increased, indicating a bathochromic (red) shift. google.com This property makes them effective as probes for detecting volatile organic compounds. google.com

The synthesis of other optical materials has also been explored. A novel nonlinear optical (NLO) material, 4-hydroxy-benzaldehyde-N-methyl-4-stilbazolium tosylate (HBST), was synthesized using 4-hydroxy benzaldehyde, a related compound. researchgate.net

Table 2: Solvatochromic Behavior of Merocyanine Dyes

| Solvent Property | Observed Effect on Dye | Potential Application |

|---|---|---|

| Increasing Polarity | Bathochromic (red) shift in fluorescence | Probe for volatile organic compound detection |

Data sourced from reference google.com.

Contributions to Complex Organic Molecule Assembly

The dual functionality of this compound makes it a useful component in the stepwise construction of complex organic molecules. nih.govacs.org The aldehyde group can readily participate in reactions like imine formation, while the hydroxyethyl (B10761427) group offers a site for further modification or can influence solubility and intermolecular interactions.

Design and Synthesis of Thrombin Inhibitors

In the field of medicinal chemistry, structural motifs derived from or related to this compound contribute to the design of potent and selective enzyme inhibitors. Thrombin, a serine protease, is a key target in the development of antithrombotic agents. nih.gov The design of thrombin inhibitors often involves creating molecules that can effectively interact with the enzyme's active site. researchgate.net

While not a direct precursor in all cases, the inclusion of a hydroxyethyl group, the characteristic feature of this compound, has been shown to be beneficial in inhibitor design. For instance, in the development of a series of neutral, non-prodrug thrombin inhibitors, the extension of a substituent from a hydroxymethyl to a hydroxyethyl group resulted in increased thrombin inhibition. acs.org This enhancement is attributed to the potential for the hydroxyl functionality to form a hydrogen bond with residues such as Thr172 or Glu217 in the thrombin binding pocket. acs.org This demonstrates how the structural elements of this compound can be strategically employed to improve the potency of complex drug molecules.

Table 3: Structure-Activity Relationship of P4 Residue in Thrombin Inhibitors

| P4 Residue Substituent | Thrombin Inhibition |

|---|---|

| Hydroxymethyl | Baseline Inhibition |

| Hydroxyethyl | Increased Inhibition |

Data sourced from reference acs.org.

Computational and Theoretical Studies of 4 2 Hydroxyethyl Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. From this, a variety of properties, including geometry, reactivity, and spectroscopic parameters, can be derived.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying substituted benzaldehydes due to its balance of accuracy and computational cost. scispace.com DFT calculations, particularly using the B3LYP functional with various basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly used to optimize molecular geometries and predict reactivity. scispace.commdpi.combohrium.comrasayanjournal.co.in

For instance, a DFT study on the related 4-hydroxybenzaldehyde (B117250), performed at the B3LYP/6-31G(d,p) level, was used to confirm its molecular structure and analyze its properties. mdpi.comresearchgate.net Such calculations provide optimized structural parameters, including bond lengths and angles. mdpi.com The results of these calculations generally show good agreement with experimental data where available. scispace.com

Reactivity descriptors derived from DFT, such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), are used to understand the chemical behavior of the molecule. researchgate.net The stability of a molecule can be correlated with its chemical hardness, which is related to the gap between the highest occupied and lowest unoccupied molecular orbitals. researchgate.netiucr.org Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, are used to identify electron-rich and electron-poor regions, indicating likely sites for electrophilic and nucleophilic attack. mdpi.combohrium.com

Table 1: Optimized Geometrical Parameters for 4-hydroxybenzaldehyde (a structural analog) Data from a study using DFT at the B3LYP/6-31G(d,p) level. researchgate.net

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.3843 | A(2,1,6) | 120.6882 |

| C1-C6 | 1.4065 | A(2,1,10) | 121.0305 |

Note: This table presents a selection of parameters for a related molecule, 4-hydroxybenzaldehyde, to illustrate the type of data generated from DFT studies. Atom numbering is specific to the cited study.

Ab initio molecular orbital methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without using experimental parameters. scispace.com These methods have been applied to investigate the molecular geometries of parent compounds like benzaldehyde (B42025) and salicylaldehyde. jefferson.eduacs.org For example, a study combining gas-phase electron diffraction with ab initio calculations at the MP2(FC)/6-31G* level was used to determine the precise structures of these molecules. acs.org

While computationally more intensive than DFT, ab initio methods can provide benchmark results for structure and energy. jefferson.edu Studies on various substituted benzaldehydes have utilized these methods to complement experimental findings and provide a deeper understanding of conformational preferences and intramolecular interactions. scispace.comconicet.gov.ar

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the electronic properties and reactivity of a molecule. rasayanjournal.co.in The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). conicet.gov.ar

The HOMO-LUMO energy gap (ΔE) is a key parameter that reflects the chemical reactivity and kinetic stability of a molecule. iucr.org A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to be excited. mdpi.comiucr.org Conversely, a large HOMO-LUMO gap indicates high stability. iucr.org

In a theoretical study of 4-hydroxybenzaldehyde, the HOMO-LUMO energy gap was calculated to be approximately 5.01 eV, suggesting significant chemical stability. researchgate.net The analysis of the orbital distribution shows where the electron density is located, indicating the regions most involved in electronic transitions. iucr.org Time-dependent DFT (TD-DFT) is often used to predict the electronic absorption spectra (UV-Vis), correlating the calculated electronic transitions with observed absorption bands. mdpi.comconicet.gov.ar

Table 2: Calculated Electronic and Reactivity Parameters for 4-hydroxybenzaldehyde Data from a study using DFT at the B3LYP/6-31G(d,p) level. researchgate.net

| Parameter | Value (eV) |

| E(HOMO) | -9.80 |

| E(LUMO) | -4.79 |

| Energy Gap (ΔE) | 5.01 |

Note: These values are for the related compound 4-hydroxybenzaldehyde and serve as an illustration. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While extensive MD simulation studies specifically for 4-(2-Hydroxyethyl)benzaldehyde were not found in the reviewed literature, this technique is widely applied to similar organic molecules.

For instance, MD simulations have been used to investigate the interaction of benzaldehyde derivatives with metal surfaces, providing insights into their performance as corrosion inhibitors. mdpi.com In such studies, the simulation reveals the adsorption behavior and interaction energy between the inhibitor molecule and the surface. mdpi.com For this compound, MD simulations could be employed to study its behavior in different solvents, its conformational dynamics, and its interactions with biological macromolecules or material surfaces.

Spectroscopic Characterization through Computational Methods

Computational methods are invaluable for interpreting and predicting spectroscopic data. By simulating spectra, researchers can assign experimental peaks to specific molecular motions or electronic transitions, providing a detailed structural confirmation.

Computational vibrational analysis, typically performed using DFT methods, is a standard procedure for studying new compounds. scispace.com The calculations yield harmonic vibrational frequencies that correspond to the fundamental modes of vibration. wu.ac.th These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model, leading to better agreement with experimental Fourier-transform infrared (FT-IR) and Raman spectra. wu.ac.th

A detailed vibrational analysis allows for the assignment of each band in the experimental spectrum to a specific type of molecular motion, such as C-H stretching, C=O stretching, or ring bending modes. iac-cheyyar.com For example, in studies of substituted benzaldehydes like 3-ethoxy-4-hydroxy benzaldehyde, researchers have successfully correlated theoretical vibrational frequencies with experimental FT-IR and Raman data, providing strong evidence for the proposed molecular structure. rasayanjournal.co.in Such an analysis for this compound would be crucial for its definitive spectroscopic characterization.

NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational methods can predict the NMR chemical shifts (δ) of a molecule, providing a theoretical spectrum that can be compared with experimental data. These calculations are typically performed using DFT methods, where the magnetic shielding tensors of the nuclei are computed.

The process begins with the optimization of the molecule's geometry at a chosen level of theory, for instance, using the B3LYP functional with a basis set like 6-311++G(d,p). Following optimization, the NMR shielding constants are calculated for each atom (e.g., ¹H and ¹³C). The chemical shifts are then determined by referencing these shielding constants to a standard compound, typically Tetramethylsilane (TMS), which is assigned a chemical shift of 0.0 ppm. docbrown.info

For this compound, theoretical calculations would predict distinct chemical shifts for the aldehydic proton, the aromatic protons on the benzene (B151609) ring, and the protons of the hydroxyethyl (B10761427) group. The chemical environment of each proton, influenced by factors like electron density and proximity to electronegative atoms (oxygen) and the aromatic ring, dictates its specific chemical shift. The aldehydic proton is expected to appear significantly downfield due to the deshielding effect of the carbonyl group. docbrown.info The aromatic protons would exhibit complex splitting patterns based on their positions relative to the two substituent groups. docbrown.info The methylene (B1212753) protons of the ethyl group would also show distinct shifts due to their differing proximity to the hydroxyl group and the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound (Illustrative) This table is a representative example of what calculated data would look like, based on general principles of NMR spectroscopy.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic (-CHO) | 9.8 - 10.0 | Singlet |

| Aromatic (ortho to -CHO) | 7.8 - 7.9 | Doublet |

| Aromatic (ortho to -CH₂CH₂OH) | 7.3 - 7.4 | Doublet |

| Methylene (-CH₂OH) | 3.8 - 3.9 | Triplet |

| Methylene (-Ar-CH₂-) | 2.8 - 2.9 | Triplet |

| Hydroxyl (-OH) | Variable (e.g., 1.5 - 2.5) | Singlet/Triplet |

UV-Vis Absorption and Excited State Calculations (TD-DFT)

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method is widely used to calculate the vertical excitation energies and oscillator strengths, which correspond to the maximum absorption wavelengths (λmax) and intensities of peaks in a UV-Vis spectrum, respectively. mdpi.commalayajournal.orglongdom.org

The calculation typically involves first optimizing the ground-state geometry of the molecule using a DFT method (e.g., B3LYP/6-311++G(d,p)). longdom.org Then, TD-DFT calculations are performed on this optimized structure to determine the energies of various electronic transitions from the ground state to different excited states. mdpi.com The results allow for the assignment of observed absorption bands to specific electronic transitions, such as π → π* or n → π* transitions. conicet.gov.ar

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the benzaldehyde chromophore. The calculations can predict the λmax for these transitions and how they are influenced by the hydroxyethyl substituent. Analysis of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of these electronic transitions. conicet.gov.ar

Table 2: Representative TD-DFT Calculated Electronic Transitions for this compound This table illustrates typical output from a TD-DFT calculation.

| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| S1 | ~315 | 0.001 | HOMO-1 → LUMO | n → π |

| S2 | ~280 | 0.580 | HOMO → LUMO | π → π |

| S3 | ~245 | 0.025 | HOMO → LUMO+1 | π → π* |

Analysis of Chemical Reactivity Descriptors (e.g., Fukui Functions, Mulliken Charges)

Chemical reactivity descriptors derived from DFT calculations offer a quantitative framework for understanding and predicting the reactive behavior of a molecule. These descriptors identify which sites within the molecule are most susceptible to electrophilic, nucleophilic, or radical attack. wu.ac.thtandfonline.com

Mulliken Charges: Mulliken population analysis distributes the total charge of the molecule among its constituent atoms, providing insight into the electronic distribution. wu.ac.th Atoms with a more negative Mulliken charge are considered electron-rich and are likely sites for electrophilic attack, while atoms with a more positive charge are electron-poor and are susceptible to nucleophilic attack. wu.ac.th For this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to carry significant negative charges, while the carbonyl carbon and the protons attached to oxygen and carbon atoms would be positively charged.

Fukui Functions: The Fukui function, f(r), is a more sophisticated local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net Condensed Fukui functions are calculated for each atom to predict reactivity:

f+ : for nucleophilic attack (where the molecule accepts an electron). The site with the highest f+ value is the most likely to be attacked by a nucleophile.

f- : for electrophilic attack (where the molecule donates an electron). The site with the highest f- value is the most susceptible to attack by an electrophile.

f⁰ : for radical attack.

This analysis allows for a detailed mapping of the reactive centers of this compound. tandfonline.com

Table 3: Illustrative Chemical Reactivity Descriptors for Selected Atoms of this compound This table provides a conceptual representation of calculated reactivity data.

| Atom | Mulliken Charge (a.u.) | Fukui Function (f+) | Fukui Function (f-) | Dual Descriptor (Δf) | Most Likely Attack |

| Carbonyl Carbon (C=O) | +0.45 | 0.25 | 0.05 | +0.20 | Nucleophilic |

| Carbonyl Oxygen (C=O) | -0.50 | 0.08 | 0.22 | -0.14 | Electrophilic |

| Hydroxyl Oxygen (-OH) | -0.60 | 0.06 | 0.18 | -0.12 | Electrophilic |

| Aromatic C (ortho to CHO) | -0.15 | 0.04 | 0.10 | -0.06 | Electrophilic |

Solvation Effects on Molecular and Electronic Properties

The properties of a molecule can be significantly influenced by its environment, particularly by the solvent. Computational studies can model these solvation effects using various approaches, most commonly the Polarizable Continuum Model (PCM). conicet.gov.ar In this model, the solvent is treated as a continuous dielectric medium that surrounds the solute molecule.

By performing calculations in the gas phase and in different solvent models (e.g., ethanol, water, cyclohexane), one can predict how solvation affects the molecular geometry, electronic structure, and spectroscopic properties of this compound. For instance, polar solvents are expected to stabilize charge separation in the molecule, which can lead to changes in bond lengths and dipole moments.